molecular formula C11H12FNO3 B3499823 methyl 4-[(2-fluorophenyl)amino]-4-oxobutanoate

methyl 4-[(2-fluorophenyl)amino]-4-oxobutanoate

Cat. No.: B3499823
M. Wt: 225.22 g/mol
InChI Key: FUZDVWXGWRUILG-UHFFFAOYSA-N
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Description

Methyl 4-[(2-fluorophenyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C11H12FNO3. It is a derivative of butanoic acid and contains a fluorophenyl group, making it a fluorinated aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-fluorophenyl)amino]-4-oxobutanoate typically involves the reaction of 2-fluoroaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-fluorophenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Methyl 4-[(2-fluorophenyl)amino]-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(2-fluorophenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The compound may also participate in various biochemical pathways, modulating cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-[(2-bromophenyl)amino]-4-oxobutanoate: Contains a bromine atom in place of fluorine.

    Methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate: Features an iodine atom instead of fluorine.

Uniqueness

Methyl 4-[(2-fluorophenyl)amino]-4-oxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-(2-fluoroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-16-11(15)7-6-10(14)13-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZDVWXGWRUILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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